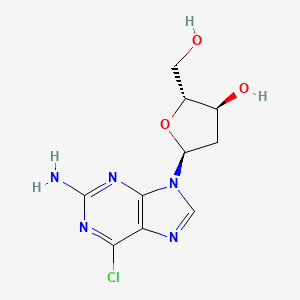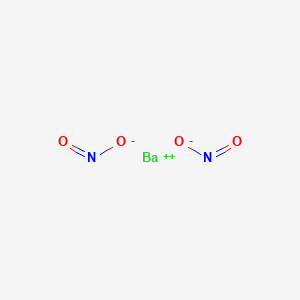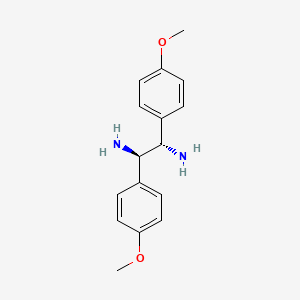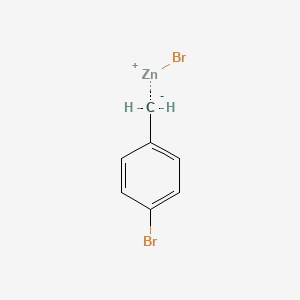![molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3](/img/structure/B1141984.png)
VIC[mouse reduced]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VIC[mouse reduced] is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry, biology, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VIC[mouse reduced] typically involves biocatalytic approaches, which are favored for their high enantioselectivity and eco-friendly nature. Enzymes such as ketoreductases, lipases, and esterases are commonly used to catalyze the reactions required to produce VIC[mouse reduced]. These enzymes facilitate asymmetric reductions, kinetic resolutions, and stereoselective biotransformations, leading to the formation of optically pure VIC[mouse reduced] .
Industrial Production Methods
Industrial production of VIC[mouse reduced] often employs similar biocatalytic methods due to their efficiency and sustainability. The use of recombinant cells and engineered enzymes has been optimized to enhance yield and purity, making the large-scale production of VIC[mouse reduced] feasible and cost-effective .
化学反应分析
Types of Reactions
VIC[mouse reduced] undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in diverse applications.
Common Reagents and Conditions
Common reagents used in the reactions involving VIC[mouse reduced] include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild, which helps in maintaining the integrity of the compound while achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of VIC[mouse reduced] depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives .
科学研究应用
VIC[mouse reduced] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of VIC[mouse reduced] involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. This modulation can lead to changes in cellular functions and metabolic pathways, which are crucial for its applications in medicine and biology .
相似化合物的比较
Similar Compounds
Similar compounds to VIC[mouse reduced] include other vicinal halohydrins and related derivatives. These compounds share structural similarities and often exhibit comparable chemical reactivity and applications.
Uniqueness
What sets VIC[mouse reduced] apart from its similar compounds is its high enantioselectivity and the efficiency of its biocatalytic synthesis. This makes it a preferred choice for applications requiring high purity and specific stereochemistry .
属性
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBUABZFGQJQN-UFVULHCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H165N27O32S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2578.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)



